Cas no 1137451-25-2 (3-Amino-1H-indazole-7-carbonitrile)

3-Amino-1H-indazole-7-carbonitrile is a heterocyclic organic compound featuring an indazole core functionalized with an amino group at the 3-position and a cyano group at the 7-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of biologically active molecules. Its reactive amino and cyano groups enable versatile derivatization, facilitating the development of novel compounds with potential therapeutic applications. The compound's high purity and stability under standard conditions ensure reliable performance in synthetic workflows. It is commonly utilized in medicinal chemistry for the design of kinase inhibitors and other targeted small-molecule drugs.
3-Amino-1H-indazole-7-carbonitrile structure
1137451-25-2 structure
Product Name:3-Amino-1H-indazole-7-carbonitrile
CAS No:1137451-25-2
MF:C8H6N4
MW:158.160040378571
MDL:MFCD00121127
CID:1038392
PubChem ID:23933341
Update Time:2025-10-22

3-Amino-1H-indazole-7-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-1H-indazole-7-carbonitrile
    • AK100768
    • ANW-69942
    • CTK8C3315
    • KB-234506
    • Oprea1_031238
    • FCH2290550
    • AX8241689
    • ST24022649
    • DTXSID50635947
    • CS-0157009
    • AKOS016001955
    • DS-3614
    • DB-262105
    • 1H-Indazole-7-carbonitrile, 3-amino-
    • 1137451-25-2
    • F31144
    • MDL: MFCD00121127
    • Inchi: 1S/C8H6N4/c9-4-5-2-1-3-6-7(5)11-12-8(6)10/h1-3H,(H3,10,11,12)
    • InChI Key: YXHCJGVHKGTEFH-UHFFFAOYSA-N
    • SMILES: N1C2C(C#N)=CC=CC=2C(N)=N1

Computed Properties

  • Exact Mass: 158.059246208g/mol
  • Monoisotopic Mass: 158.059246208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.5
  • XLogP3: 0.9

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Additional information on 3-Amino-1H-indazole-7-carbonitrile

3-Amino-1H-indazole-7-carbonitrile: A Comprehensive Overview

3-Amino-1H-indazole-7-carbonitrile (CAS No. 1137451-25-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its indazole core with an amino group at position 3 and a cyano group at position 7, exhibits unique chemical properties that make it a valuable building block in drug discovery and advanced material synthesis.

The indazole scaffold, a fused bicyclic structure consisting of a benzene ring and an imidazole ring, is renowned for its ability to form hydrogen bonds and participate in π-π interactions. These properties make it an ideal framework for designing bioactive molecules. The substitution pattern of 3-amino-1H-indazole-7-carbonitrile further enhances its versatility, as the amino group provides nucleophilic reactivity while the cyano group introduces electron-withdrawing effects, enabling fine-tuning of electronic properties.

Recent studies have highlighted the potential of 3-amino-1H-indazole-7-carbonitrile in the development of novel therapeutic agents. For instance, researchers have explored its role as a lead compound in the design of kinase inhibitors, which are critical in targeting various oncogenic pathways. The compound's ability to modulate protein-protein interactions has also been investigated, offering new avenues for treating diseases such as cancer and neurodegenerative disorders.

In addition to its pharmaceutical applications, 3-amino-1H-indazole-7-carbonitrile has found utility in materials science. Its electron-deficient nature makes it a promising candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent advancements in synthetic methodologies have enabled the scalable production of this compound, further enhancing its applicability in industrial settings.

The synthesis of 3-amino-1H-indazole-7-carbonitrile typically involves multi-step processes that leverage both traditional and modern organic chemistry techniques. For example, one common approach involves the condensation of o-amino phenylacetonitrile with hydrazine derivatives under acidic conditions, followed by cyclization to form the indazole ring system. The optimization of these reactions has been a focal point of recent research efforts, with studies focusing on improving yield, selectivity, and sustainability.

From an analytical standpoint, 3-amino-1H-indazole-7-carbonitrile can be characterized using a variety of spectroscopic techniques such as UV-vis spectroscopy, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). These methods provide insights into the compound's electronic structure and conformational dynamics, which are crucial for understanding its reactivity and biological activity.

Looking ahead, the continued exploration of 3-amino-1H-indazole-7-carbonitrile is expected to yield further breakthroughs in both academic research and industrial applications. Its unique combination of structural features and functional groups positions it as a key player in the development of next-generation drugs and advanced materials.

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